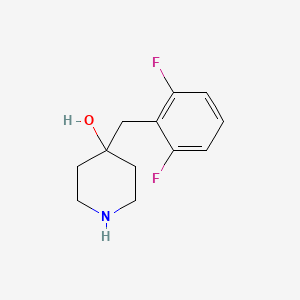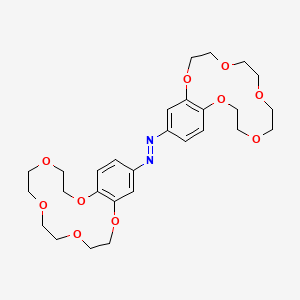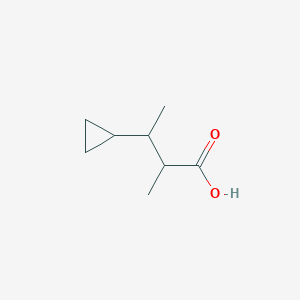
3-Cyclopropyl-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by a cyclopropyl group attached to a butanoic acid backbone. This compound is part of the carboxylic acids family and is known for its unique structural features, which include a cyclopropyl ring and a methyl group on the second carbon of the butanoic acid chain.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-methylbutanoic acid chloride to form the desired product.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile precursor can be synthesized by reacting an alkyl halide with a cyanide ion.
Industrial Production Methods:
- Industrial production often utilizes large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Scientific Research Applications
3-Cyclopropyl-2-methylbutanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The carboxyl group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the methyl group on the butanoic acid chain.
2-Methylbutanoic acid: Similar but lacks the cyclopropyl group.
Cyclopropylpropanoic acid: Similar but has a different carbon chain length.
Uniqueness:
- The presence of both a cyclopropyl group and a methyl group on the butanoic acid chain makes 3-Cyclopropyl-2-methylbutanoic acid unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-cyclopropyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-5(7-3-4-7)6(2)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
JFSHRGDXOUJVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


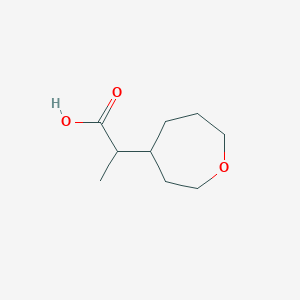


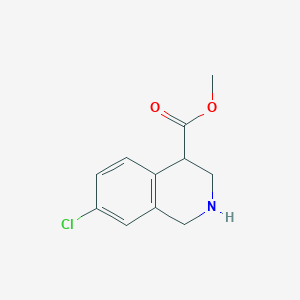
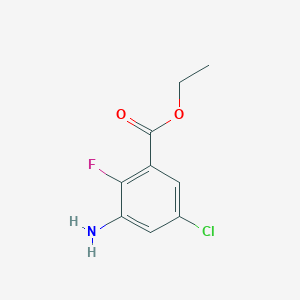
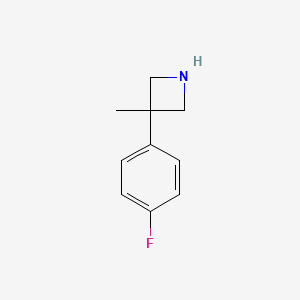

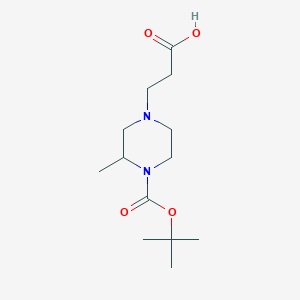
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)


![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
